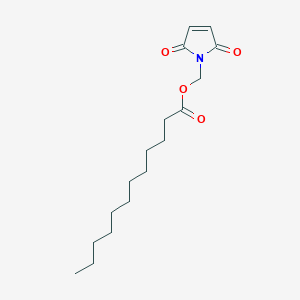
Acetic acid, (methoxyphenoxyphosphinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxy(phenoxy)phosphoryl)acetic acid is an organophosphorus compound characterized by the presence of a methoxy group, a phenoxy group, and a phosphoryl group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxy(phenoxy)phosphoryl)acetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The phenol is first deprotonated by the sodium hydroxide, forming a phenoxide ion, which then reacts with chloroacetic acid to form phenoxyacetic acid. This intermediate is then phosphorylated using dimethyl phosphite under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of 2-(Methoxy(phenoxy)phosphoryl)acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methoxy(phenoxy)phosphoryl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .
Applications De Recherche Scientifique
2-(Methoxy(phenoxy)phosphoryl)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation.
Industry: It is used in the manufacture of pesticides, fungicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Methoxy(phenoxy)phosphoryl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their function. This interaction can disrupt cellular pathways and processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenoxyacetic acid: Lacks the phosphoryl group but shares the phenoxyacetic acid moiety.
Methoxyacetic acid: Contains the methoxy group but lacks the phenoxy and phosphoryl groups.
Phosphonoacetic acid: Contains the phosphoryl group but lacks the methoxy and phenoxy groups.
Uniqueness: 2-(Methoxy(phenoxy)phosphoryl)acetic acid is unique due to the combination of methoxy, phenoxy, and phosphoryl groups in its structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
66448-24-6 |
|---|---|
Formule moléculaire |
C9H11O5P |
Poids moléculaire |
230.15 g/mol |
Nom IUPAC |
2-[methoxy(phenoxy)phosphoryl]acetic acid |
InChI |
InChI=1S/C9H11O5P/c1-13-15(12,7-9(10)11)14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |
Clé InChI |
BXYWUZCMTROLHT-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC(=O)O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
![2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)

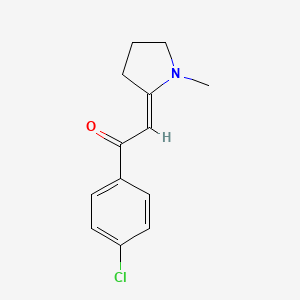
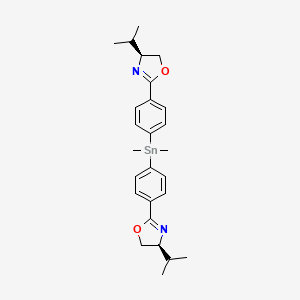
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)

![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)


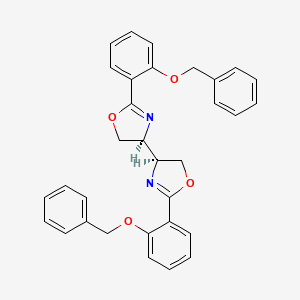
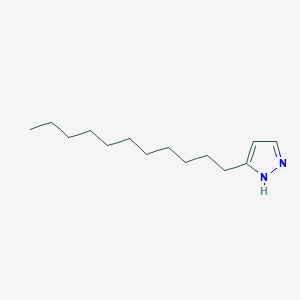
![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
